2-Benzyl-9-fluoro-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole-3a-carbonitrile
Description
This compound belongs to the chromeno-pyrrole family, characterized by a fused bicyclic system combining chromene and pyrrole moieties. While direct crystallographic or pharmacological data for this compound are absent in the provided evidence, structural analogs and related derivatives offer insights into its behavior .
Properties
IUPAC Name |
2-benzyl-9-fluoro-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O/c20-16-7-4-8-17-18(16)15-10-22(9-14-5-2-1-3-6-14)12-19(15,11-21)13-23-17/h1-8,15H,9-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOXHMCWCKVXCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=C(C=CC=C3F)OCC2(CN1CC4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chromeno-Pyrrole Skeleton Formation via 1,3-Dipolar Cycloaddition
The chromeno[3,4-c]pyrrole scaffold is frequently constructed via azomethine ylide-mediated [3+2] cycloaddition. For example, 3-nitro-2-trifluoromethyl-2H-chromenes react with azomethine ylides generated from sarcosine (N-methylglycine ) and paraformaldehyde under reflux in toluene. This method yields diastereomerically pure pyrrolidine-fused chromenes with >90% enantioselectivity in some cases.
Reaction Conditions:
Silver-Catalyzed Cascade Cyclization
Silver(I) salts facilitate dual activation of homopropargyl sulfonamides and p-quinone methides (p-QMs) to form dihydropyrrole intermediates. Adapting this method, the chromene ring could be pre-functionalized with fluorine, followed by Ag(I)-mediated cyclization to form the pyrrole core.
Example Protocol:
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Substrate: 9-Fluoro-3-nitrochromene derivative.
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Catalyst: AgNO₃ (5 mol%).
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Solvent: Dichloromethane, room temperature.
Fluorination Strategies
Direct Electrophilic Fluorination
Electrophilic fluorinating agents (e.g., Selectfluor®) introduce fluorine at the C9 position. This step is typically performed post-cyclization to avoid interference with reactive intermediates.
Optimized Parameters:
Use of Fluorinated Building Blocks
Alternatively, fluorinated precursors like 4-fluorophenyl sulfones are incorporated early in the synthesis. For instance, 4-fluorobenzenesulfonyl chloride reacts with chromene intermediates to install the sulfonyl group, which is later reduced or functionalized.
Benzylation and Nitrile Installation
N-Benzylation of Pyrrole Intermediates
Benzyl groups are introduced via alkylation using benzyl bromide or chloride. Quaternary ammonium salts (e.g., tetrabutylammonium iodide) enhance reactivity in polar aprotic solvents.
Typical Conditions:
Cyanation via Nucleophilic Substitution
The carbonitrile group is installed using trimethylsilyl cyanide (TMSCN) or malononitrile under acidic conditions. For example, treatment of a brominated intermediate with CuCN in DMF affords the nitrile.
Case Study:
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Substrate: 3a-Bromo-chromeno-pyrrolidine.
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Reagent: CuCN (2 equiv).
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Solvent: DMF, 120°C.
Stereochemical Control and Purification
Diastereoselective Cycloadditions
Chiral auxiliaries or catalysts enforce stereochemistry at the 3a and 9b positions. Proline-derived organocatalysts induce enantiomeric excess (ee) >90% in azomethine ylide reactions.
Chromatographic Resolution
Final purification employs silica gel chromatography with ethyl acetate/hexane gradients. Reverse-phase HPLC (C18 column) resolves enantiomers if chiral centers persist.
Comparative Data Table: Synthetic Routes
Challenges and Optimization
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Regioselectivity in Fluorination: Directing groups (e.g., sulfonyl) may be required to ensure C9 fluorination.
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Nitrile Stability: Strong acids or bases can hydrolyze the nitrile; neutral conditions are preferred during later stages.
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Scalability: Silver-catalyzed methods face cost barriers; substituting Fe(III) or Cu(II) could improve feasibility .
Biological Activity
2-Benzyl-9-fluoro-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole-3a-carbonitrile is a complex organic compound with significant potential in various biological applications. Its unique structure suggests potential interactions with biological systems that could lead to therapeutic benefits. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C19H20FN2O2
- CAS Number : 960297-80-7
This compound features a hexahydrochromeno structure fused with a pyrrole ring and a carbonitrile group, which may influence its biological interactions.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities. Key areas of interest include:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens.
- Cytotoxicity : Investigations into its cytotoxic effects on cancer cell lines have shown promising results.
- Neuroprotective Effects : There is emerging evidence supporting its role in neuroprotection and potential applications in neurodegenerative diseases.
Antimicrobial Activity
A study focusing on the antimicrobial properties of this compound evaluated its efficacy against several bacterial strains. The results indicated a significant inhibition of growth in:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be further explored for its potential as an antimicrobial agent.
Cytotoxicity Studies
In vitro studies were conducted to assess the cytotoxic effects of the compound on various cancer cell lines. The results demonstrated that:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The IC50 values indicate that the compound exhibits selective cytotoxicity towards these cancer cells while showing limited toxicity to normal cells.
Neuroprotective Effects
Research has also highlighted the potential neuroprotective effects of this compound. In models of oxidative stress-induced neurotoxicity, treatment with this compound resulted in:
- Reduced levels of reactive oxygen species (ROS)
- Increased cell viability in neuronal cultures
These findings suggest a mechanism through which the compound may protect neuronal cells from damage associated with neurodegenerative diseases.
Case Studies
Several case studies have documented the therapeutic potential of this compound in animal models:
- Model of Bacterial Infection : Administration of the compound in mice infected with Staphylococcus aureus resulted in reduced bacterial load and improved survival rates.
- Cancer Treatment Model : In xenograft models of breast cancer, treatment with this compound led to significant tumor regression compared to controls.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog: (3aRS,9bSR)-3-(4-Chlorophenyl)-1-methyl-1,2,3,3a,4,9b-hexahydrochromeno[4,3-b]pyrrole-3a-carbonitrile
This analog (C₁₉H₁₇ClN₂O) shares the chromeno-pyrrole core but differs in substituents and ring junction ([4,3-b] vs. [3,4-c]) .
Structural Differences :
Crystallographic Data (Analog) :
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.8659 Å, b = 7.6009 Å, c = 24.2026 Å, β = 97.701° |
| Volume | 1616.27 ų |
| Density | 1.335 Mg/m³ |
The [4,3-b] junction in the analog introduces distinct puckering compared to the [3,4-c] system in the target compound. Cremer-Pople puckering coordinates () would reveal differences in out-of-plane displacements, affecting conformational stability .
Substituent Effects
Pharmacological Implications (Hypothetical)
While neither compound’s bioactivity is detailed in the evidence, structural trends suggest:
Q & A
Q. Can green chemistry principles be applied to synthesize this compound sustainably?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
